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Compound of Interest

Compound Name: 2-Fluoro-DL-phenylglycine

CAS No.: 2343-27-3

Cat. No.: B10841524

Get Quote

Introduction: The Significance of Fluorinated Amino
Acids in Modern Research
The strategic incorporation of fluorine into amino acids represents a powerful tool in chemical

biology, medicinal chemistry, and materials science. The unique properties of the fluorine atom

—its small size, high electronegativity, and the ability of the ¹⁹F nucleus to be readily detected

by Nuclear Magnetic Resonance (NMR) spectroscopy—offer researchers unparalleled

opportunities to modulate and probe biological systems. 2-Fluoro-DL-phenylglycine, a non-

proteinogenic amino acid, is a prime example of a fluorinated building block that holds

significant potential in the development of novel peptides, peptidomimetics, and

pharmaceuticals. Its structural rigidity and altered electronic properties compared to its non-

fluorinated analog, phenylglycine, can impart enhanced metabolic stability, altered binding

affinities, and unique conformational constraints to bioactive molecules.

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for 2-Fluoro-DL-phenylglycine, including Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS). As a Senior Application Scientist, the following sections are

designed to not only present the raw data but also to offer expert interpretation and insights into
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the experimental considerations, thereby providing researchers, scientists, and drug

development professionals with a robust resource for the characterization and utilization of this

important fluorinated amino acid.

Molecular Structure and Isotopic Distribution
To fully appreciate the spectroscopic data, it is essential to first visualize the molecular

architecture of 2-Fluoro-DL-phenylglycine.

Caption: Molecular structure of 2-Fluoro-DL-phenylglycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. For 2-Fluoro-DL-phenylglycine, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Sample Preparation and
Acquisition

Sample Preparation:

Weigh approximately 5-10 mg of 2-Fluoro-DL-phenylglycine.

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of

solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -

NH₂ and -COOH).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

resolution and sensitivity.

For ¹H NMR, a standard single-pulse experiment is typically sufficient.

For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to simplify the

spectrum and enhance signal-to-noise.
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For ¹⁹F NMR, a direct observation experiment is performed. Due to the high sensitivity and

natural abundance of ¹⁹F, acquisition times are generally short.

¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of 2-Fluoro-DL-phenylglycine is characterized by signals from the

aromatic protons and the alpha-proton. The fluorine substituent on the phenyl ring will introduce

complexity through spin-spin coupling to the nearby aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Fluoro-DL-phenylglycine

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling
Constants (J, Hz)

Aromatic CHs 7.0 - 7.6 m

α-CH ~4.5 - 5.0
s (or d if coupled to

NH₂)

NH₂ Variable (broad) s

COOH Variable (broad) s

Note: Actual chemical shifts can vary depending on the solvent, concentration, and pH.

Interpretation and Causality:

Aromatic Region (7.0 - 7.6 ppm): The signals for the four protons on the fluorophenyl ring will

appear in this region. The ortho-fluorine substituent will deshield the adjacent protons and

introduce through-bond coupling, leading to complex splitting patterns. The exact chemical

shifts and coupling constants would require spectral simulation for precise assignment.

Alpha-Proton (~4.5 - 5.0 ppm): The chemical shift of the α-proton is influenced by the

adjacent electron-withdrawing amino and carboxylic acid groups, as well as the aromatic

ring. In a deuterated solvent like D₂O, the NH₂ protons will exchange with deuterium,

resulting in a singlet for the α-proton. In a non-exchanging solvent like DMSO-d₆, coupling to

the NH₂ protons may be observed, resulting in a doublet.
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¹³C NMR Spectroscopy: The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the

molecule. The fluorine substituent will have a significant effect on the chemical shifts of the

aromatic carbons through both inductive and resonance effects, and will also introduce C-F

coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Fluoro-DL-phenylglycine

Carbon Predicted Chemical Shift (δ, ppm)

C=O ~170 - 175

C-F ~160 - 165 (d, ¹JCF ≈ 245 Hz)

Aromatic CHs ~115 - 135

C-Cα ~130 - 135

α-C ~55 - 60

Note: The carbon directly bonded to fluorine will appear as a doublet with a large one-bond

coupling constant (¹JCF).

Expertise in Action: Interpreting C-F Coupling

The observation of a large ¹JCF coupling constant (typically > 240 Hz) is a definitive indicator of

a direct C-F bond. The magnitude of this coupling can provide insights into the hybridization of

the carbon atom and the electronic environment.

¹⁹F NMR Spectroscopy: A Unique and Sensitive Probe
¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high

gyromagnetic ratio of the ¹⁹F nucleus. The chemical shift of the fluorine atom is highly sensitive

to its electronic environment.

Expected ¹⁹F NMR Data:
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Chemical Shift: The chemical shift for an aryl fluoride is typically in the range of -100 to -140

ppm (relative to CFCl₃).

Multiplicity: The ¹⁹F signal will be split by the adjacent aromatic protons, resulting in a

complex multiplet.

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule. The spectrum of 2-Fluoro-DL-phenylglycine will exhibit characteristic absorption

bands for the amino, carboxylic acid, and aromatic moieties.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

Sample Preparation: A small amount of the solid 2-Fluoro-DL-phenylglycine is placed

directly on the ATR crystal.

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000 - 400

cm⁻¹). An air background spectrum is collected prior to the sample measurement.

Table 3: Characteristic IR Absorption Bands for 2-Fluoro-DL-phenylglycine

Functional Group Wavenumber (cm⁻¹) Intensity

O-H stretch (carboxylic acid) 3300 - 2500 Broad, Strong

N-H stretch (amine) 3400 - 3250 Medium

C=O stretch (carboxylic acid) 1725 - 1700 Strong

C=C stretch (aromatic) 1600 - 1450 Medium

C-F stretch 1250 - 1000 Strong

Trustworthiness Through Self-Validation:

The presence of a broad absorption in the 3300-2500 cm⁻¹ region, characteristic of the O-H

stretch of a carboxylic acid, in conjunction with a strong C=O stretch around 1700 cm⁻¹,
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provides a self-validating confirmation of the carboxylic acid functionality. Similarly, the N-H

stretching vibrations, coupled with bending modes (not listed, but typically around 1600 cm⁻¹),

confirm the primary amine.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and

elemental composition of a compound, as well as providing structural information through

fragmentation analysis.

Experimental Protocol: Electrospray Ionization (ESI)-MS
Sample Preparation: A dilute solution of 2-Fluoro-DL-phenylglycine is prepared in a

suitable solvent (e.g., methanol/water).

Data Acquisition: The solution is infused into the ESI source. Mass spectra are acquired in

both positive and negative ion modes.

Table 4: Mass Spectrometry Data for 2-Fluoro-DL-phenylglycine

Ion m/z (calculated) m/z (observed)

[M+H]⁺ 170.0612 170.0612

[M-H]⁻ 168.0466 168.0466

Source: PubChem CID 580073[1]

Fragmentation Analysis: Deciphering the Molecular
Breakdown
Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing

fragmentation of a selected precursor ion.
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[M+H]⁺
m/z = 170.0612

Loss of H₂O
[M+H-H₂O]⁺

m/z = 152.0506
- H₂O

Loss of COOH
[M+H-COOH]⁺
m/z = 125.0659

- COOH

Loss of HCOOH
[M+H-HCOOH]⁺
m/z = 124.0581

- HCOOH

Click to download full resolution via product page

Caption: Plausible fragmentation pathway for the [M+H]⁺ ion of 2-Fluoro-DL-phenylglycine.

Interpretation:

The base peak observed at m/z 124 in the GC-MS data on PubChem corresponds to the

loss of formic acid (HCOOH) from the protonated molecule.[1] This is a common

fragmentation pathway for α-amino acids.

The loss of water (H₂O) from the carboxylic acid group is also a plausible fragmentation,

leading to an ion at m/z 152.

Decarboxylation (loss of COOH) would result in a fragment at m/z 125.

Conclusion: A Spectroscopic Fingerprint for a
Versatile Building Block
This technical guide has provided a comprehensive overview of the expected and reported

spectroscopic data for 2-Fluoro-DL-phenylglycine. The interplay of ¹H, ¹³C, and ¹⁹F NMR, in

conjunction with IR and MS, provides an unambiguous spectroscopic fingerprint for this

valuable fluorinated amino acid. For researchers in drug discovery and materials science, a

thorough understanding of this data is paramount for confirming the identity and purity of their

starting materials and for the structural characterization of their final products. The principles

and data presented herein serve as a foundational resource for the effective utilization of 2-
Fluoro-DL-phenylglycine in a wide array of scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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